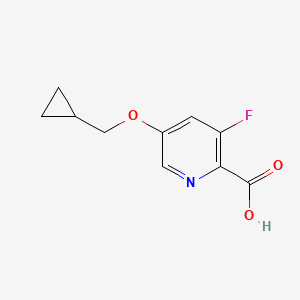
5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance and its known uses or applications.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reactions used, the conditions under which the synthesis was carried out, and the yield of the final product.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would look at the reagents and conditions used in these reactions, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectroscopic properties.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A study by Hansen et al. (2005) explored the synthesis of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives, which included compounds structurally related to 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid. These derivatives were evaluated for their antibacterial activity, particularly against cell-free bacterial protein synthesis. The study found that these compounds demonstrated only moderate whole cell antibacterial activity, which might be attributed to poor cellular penetration. This research suggests potential antibacterial applications of similar compounds (Hansen et al., 2005).
Antimycobacterial Evaluation
Senthilkumar et al. (2008) synthesized a series of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids, closely related in structure to 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid. These compounds were tested for their antimycobacterial activities against various strains of Mycobacterium tuberculosis. One of the synthesized compounds showed significant in vitro activity against both standard and multi-drug resistant strains of M. tuberculosis, indicating the potential of similar compounds in treating mycobacterial infections (Senthilkumar et al., 2008).
Synthesis and Radiolabeling for PET Imaging
García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, which include fluoropyridin carboxylic acid structures similar to 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid. These compounds were used as PET tracers for serotonin 5-HT(1A) receptors. This research indicates the potential use of similar compounds in the development of radioligands for neuroimaging in neuropsychiatric disorders (García et al., 2014).
Computational Studies
Sohrabi et al. (2013) conducted a computational study on the CO elimination reaction of cyclopropylmethoxy carbenes, which are structurally related to 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid. This study provided insights into the electronic and energetic properties of such reactions, contributing to the understanding of the chemical behavior of cyclopropylmethoxy compounds (Sohrabi et al., 2013).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also involve looking at how to handle and store the compound safely.
Zukünftige Richtungen
This would involve looking at areas where further research is needed. This could include studying new synthetic routes to the compound, new reactions it could undergo, or new applications for the compound.
Eigenschaften
IUPAC Name |
5-(cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-8-3-7(15-5-6-1-2-6)4-12-9(8)10(13)14/h3-4,6H,1-2,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJISHKAUURYHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(N=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



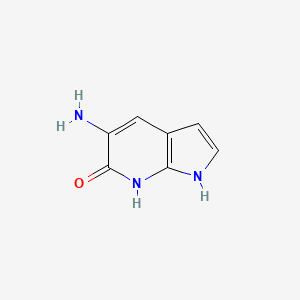
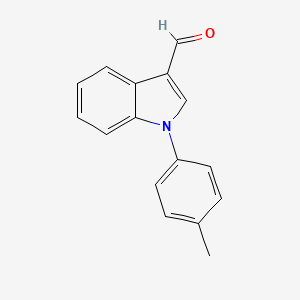
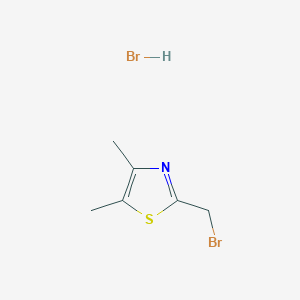
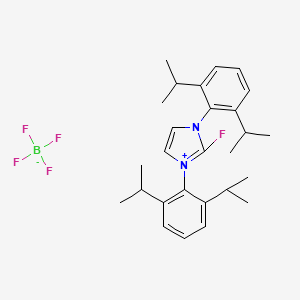
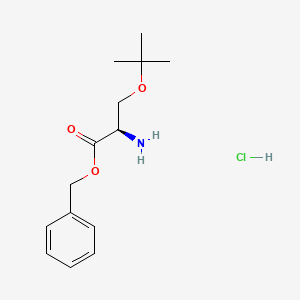
![(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383246.png)
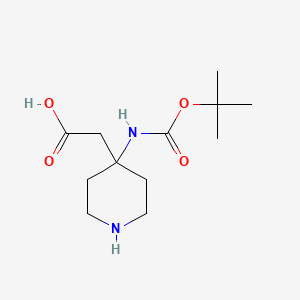
![3-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383249.png)
![3-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383250.png)
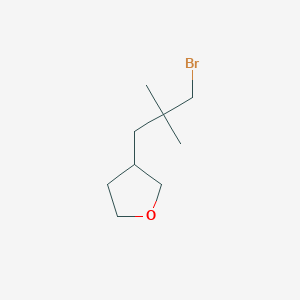
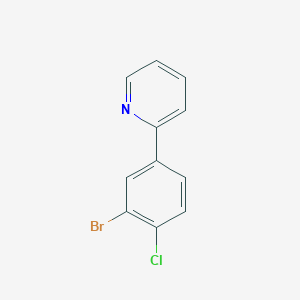

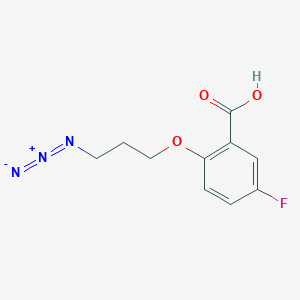
![Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383257.png)